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K-Ras(G12C) inhibitor 6 - 2060530-16-5

K-Ras(G12C) inhibitor 6

Catalog Number: EVT-274182
CAS Number: 2060530-16-5
Molecular Formula: C17H22Cl2N2O3S
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK30165, also known as K-Ras(G12C) Inhibitor 6. It has no formal code name. For the convenience of communication, we name it as MDK30165. It has CAS#2060530-16-5, in which the last 5 digit is used for its code name. K-Ras(G12C) inhibitor 6 is an irreversible, allosteric inhibitor of the K-Ras(G12C) mutant that causes 100% modification of the protein when used at 10 µM for 24 hours in vitro.
Overview

K-Ras(G12C) inhibitor 6 is a small molecule designed to selectively target the G12C mutant form of the K-Ras protein, which is a common oncogenic mutation found in various cancers. This compound acts as a cysteine-reactive inhibitor, irreversibly binding to the G12C mutation while sparing the wild-type K-Ras. The mechanism of action involves altering the nucleotide binding preference of K-Ras, promoting its inactive GDP-bound state over the active GTP-bound state, thereby inhibiting downstream signaling pathways associated with tumor growth and proliferation .

Source and Classification

K-Ras(G12C) inhibitor 6 is classified as an allosteric inhibitor due to its ability to bind to a newly identified allosteric pocket on the K-Ras protein known as S-IIP. This binding leads to a significant alteration in the protein's activity, making it a promising candidate for therapeutic applications against cancers driven by K-Ras mutations. The compound has been developed through structure-based drug design and high-throughput screening techniques that leverage the unique reactivity of cysteine residues in the mutant form of K-Ras .

Synthesis Analysis

Methods and Technical Details

The synthesis of K-Ras(G12C) inhibitor 6 involves several key steps:

  1. Fragment-Based Screening: A library of cysteine-reactive fragments was screened against K-Ras(G12C) in its GDP-bound state using intact protein mass spectrometry. This approach allowed for the identification of fragments that could effectively modify the mutant protein.
  2. Tethering Approach: A disulfide tethering strategy was employed, where fragments that showed high modification rates were selected for further optimization. The most promising candidates were then synthesized into more potent inhibitors.
  3. Chemical Modifications: The synthesis process involved optimizing the chemical structure to enhance potency and selectivity for K-Ras(G12C). This included modifications to improve binding affinity and stability in biological systems .
Molecular Structure Analysis

Structure and Data

K-Ras(G12C) inhibitor 6 features a unique molecular structure that allows it to interact specifically with the G12C mutation. The compound's design capitalizes on the presence of a reactive cysteine at position 12 of K-Ras, facilitating covalent bonding.

  • Molecular Formula: The exact molecular formula has not been specified in the sources but typically includes elements such as carbon, hydrogen, nitrogen, and sulfur.
  • Binding Pocket: The S-IIP allosteric pocket is crucial for the compound's mechanism, as it allows for selective interaction with the GDP-bound form of K-Ras(G12C) .
Chemical Reactions Analysis

Reactions and Technical Details

K-Ras(G12C) inhibitor 6 undergoes specific chemical reactions upon binding to its target:

  1. Covalent Bond Formation: The compound reacts with the thiol group of cysteine-12 in K-Ras(G12C), forming a stable covalent bond that locks the protein in an inactive state.
  2. Nucleotide Exchange Modulation: Binding alters the nucleotide exchange dynamics, favoring GDP over GTP. This shift is critical as it prevents K-Ras from activating downstream signaling pathways necessary for tumor growth .
  3. Selectivity for Mutant Over Wild-Type: The design ensures minimal interaction with wild-type K-Ras, reducing potential side effects associated with non-specific inhibition .
Mechanism of Action

Process and Data

The mechanism through which K-Ras(G12C) inhibitor 6 exerts its effects involves several steps:

  1. Binding to K-Ras(G12C): The compound binds irreversibly to the cysteine residue at position 12 when K-Ras is in its GDP-bound state.
  2. Stabilization of Inactive State: By locking K-Ras in this inactive conformation, the inhibitor prevents GTP from binding, effectively shutting down RAS-dependent signaling pathways.
  3. Inhibition of Tumor Growth: This mechanism leads to reduced cell viability and increased apoptosis in cancer cells harboring the G12C mutation, making it effective against various tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics can be inferred:

  • Solubility: Likely soluble in organic solvents due to its small molecular size and structure.
  • Stability: Designed for stability under physiological conditions while remaining reactive towards its target.

Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to characterize these properties during development .

Applications

Scientific Uses

K-Ras(G12C) inhibitor 6 is primarily explored for its potential therapeutic applications in oncology:

  • Cancer Treatment: It targets tumors with specific mutations in K-Ras, particularly non-small cell lung cancer and pancreatic cancer.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool in research settings to study RAS signaling pathways and develop further inhibitors targeting similar mutations.

The ongoing development and clinical trials surrounding this compound reflect its significance in addressing challenging oncogenic mutations that have historically been difficult to target effectively .

Introduction to K-Ras(G12C) in Oncogenesis

Biochemical Role of K-Ras in Cellular Signaling Pathways

K-Ras is a critical molecular switch within cellular signaling networks, belonging to the small GTPase superfamily. Structurally, it consists of:

  • A catalytic G-domain (residues 1-166) containing the nucleotide-binding P-loop (residues 10-17) and two flexible switch regions (Switch I: residues 30-40; Switch II: residues 60-76)
  • A C-terminal hypervariable region (HVR) that directs membrane localization via post-translational modifications, including farnesylation of the CAAX motif (C=Cysteine, A=Aliphatic, X=any amino acid) [1] [6]

In physiological conditions, K-Ras cycles between GTP-bound "ON" and GDP-bound "OFF" states. This cycling is regulated by:

  • Guanine nucleotide exchange factors (GEFs) like SOS1 that promote GTP loading and activation
  • GTPase-activating proteins (GAPs) like NF1 that accelerate intrinsic GTP hydrolysis to inactivate K-Ras [3] [10]

When activated by upstream signals (e.g., growth factor receptors like EGFR), K-Ras-GTP recruits and activates downstream effectors:

  • RAF-MEK-ERK pathway: Regulates cell proliferation and survival
  • PI3K-AKT-mTOR pathway: Controls metabolic programming and apoptosis evasion
  • RALGDS pathway: Modulates cytoskeletal dynamics and vesicular trafficking [6] [10]

Prevalence and Clinical Significance of K-Ras(G12C) Mutations in Solid Tumors

The K-Ras(G12C) mutation results from a glycine-to-cysteine substitution at codon 12 within exon 2. This mutation:

  • Impairs intrinsic GTP hydrolysis and confers resistance to GAP-mediated inactivation
  • Stabilizes the GTP-bound state by sterically hindering the catalytic site, leading to constitutive signaling
  • Represents approximately 39% of all KRAS mutations in non-small cell lung cancer (NSCLC) and is prevalent in colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC) [1] [7] [10]

Table 1: Prevalence of K-Ras(G12C) Mutations in Solid Tumors

Tumor TypePrevalence Among KRAS MutationsNoted Clinical Associations
Non-Small Cell Lung Cancer (NSCLC)~39%Higher in smokers, Caucasian patients
Colorectal Cancer (CRC)3.2-5%Associated with poorer response to anti-EGFR therapies
Pancreatic Ductal Adenocarcinoma (PDAC)1-2%Often co-occurs with other KRAS mutations
Appendiceal Cancer~3.3%Limited therapeutic data
Small Intestinal Cancer~3.1%Aggressive clinical course

Ethnic variations are significant: K-Ras(G12C) occurs in 6.4% of Asian, 7.3% of Black, and 86.3% of White patients with KRAS-mutant cancers. In NSCLC, it correlates with smoking history and exhibits gender-based distribution differences across ethnic groups [1] [4] [7].

Historical Challenges in Targeting K-Ras: The "Undruggable" Paradigm

For decades, K-Ras was considered "undruggable" due to:

  • Picomolar affinity for GTP/GDP and high intracellular GTP concentrations
  • Lack of deep hydrophobic pockets for small-molecule binding on the smooth protein surface
  • Structural conservation across RAS isoforms complicating selective targeting
  • Membrane localization requirements that hindered disruption of protein-membrane interactions [1] [3] [10]

Prior strategies faced consistent failures:

  • Farnesyltransferase inhibitors (1990s-2000s): Failed due to alternative prenylation mechanisms
  • Direct GTP competitors: Could not achieve sufficient affinity to displace GTP
  • Downstream pathway inhibitors (e.g., MEK inhibitors): Limited efficacy due to pathway reactivation and feedback loops [3] [10]

Emergence of K-Ras(G12C) Inhibitor 6 as a Breakthrough Therapeutic Strategy

Mechanism of Action: Covalent Targeting and Allosteric Control

K-Ras(G12C) inhibitor 6 (chemical structure: C₁₇H₂₂Cl₂N₂O₃S; CAS: 2060530-16-5) exploits the unique cysteine residue at position 12 via:

  • Irreversible covalent binding: The inhibitor's electrophilic group forms a permanent bond with cysteine 12
  • Allosteric modulation: Binding induces a conformational shift in the Switch II pocket (P-loop) adjacent to the nucleotide-binding site
  • Nucleotide preference switching: Traps K-Ras(G12C) in its inactive GDP-bound state by destabilizing GTP binding [2] [5] [8]

Biochemically, this inhibitor belongs to a class of small molecules that allosterically control GTP affinity by occupying a pocket beneath the Switch II region, effectively blocking interactions with effector proteins like RAF [8].

Preclinical and Developmental Status

K-Ras(G12C) inhibitor 6 demonstrates:

  • Selective inhibition of K-Ras(G12C) in cell-free assays with minimal off-target effects on wild-type KRAS or other RAS isoforms
  • Pro-apoptotic effects in G12C-mutant cancer cell lines, reducing viability through downregulation of ERK and AKT signaling
  • Structural optimization features including a methyl-isopropylpyridine extension that engages the His95 groove, improving binding potency [1] [2] [5]

Table 2: Key Characteristics of K-Ras(G12C) Inhibitor 6

PropertyCharacteristicSignificance
Chemical ClassCovalent allosteric inhibitorSpecifically targets mutant cysteine
Molecular Weight405.34 g/molOptimal for cell permeability
Solubility81 mg/mL in DMSO; insoluble in waterFormulation considerations
Primary TargetK-Ras(G12C) in GDP-bound stateExploits mutation-specific pocket
Development StagePreclinical/InvestigationalPart of expanding KRAS inhibitor pipeline
MechanismTraps KRAS in inactive (OFF) statePrevents effector binding

Despite promising preclinical data, challenges persist:

  • Resistance mechanisms: Adaptive feedback reactivation of upstream receptors (e.g., EGFR, MET)
  • Co-occurring mutations: KEAP1, STK11, or CDKN2A alterations may diminish efficacy
  • Nucleotide cycling limitations: Only targets the GDP-bound state, requiring continuous inhibition [4] [7] [10]

K-Ras(G12C) inhibitor 6 represents a pioneering approach within a rapidly expanding therapeutic class. Its development signifies a paradigm shift from the historical "undruggable" narrative to targeted precision oncology, with over 80 KRAS inhibitors currently in clinical development worldwide [9].

Properties

CAS Number

2060530-16-5

Product Name

K-Ras(G12C) inhibitor 6

IUPAC Name

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide

Molecular Formula

C17H22Cl2N2O3S

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22)

InChI Key

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Canonical SMILES

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl

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